molecular formula C8H9ClN2O B1530766 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine CAS No. 1547048-63-4

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Cat. No. B1530766
M. Wt: 184.62 g/mol
InChI Key: VWFGVPAIGANNAG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H,7H,8H-pyrano [4,3-d]pyrimidine is a useful chemical reagent .


Synthesis Analysis

The synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues has been reported . The synthesis involved treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is C8H9ClN2O . The InChI code is 1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is 184.62 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a compound involved in various synthetic processes, contributing to the development of a wide range of heterocyclic compounds. It serves as a precursor for the synthesis of pyrano[4,3-d]pyrimidine derivatives through reactions with different nucleophiles and active methylenes, leading to substances with potential pharmacological properties. These reactions enable the creation of structurally diverse compounds, showcasing the chemical versatility and utility of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine in medicinal chemistry and drug development processes (Abdel-Razik, 2003).

Antimicrobial and Anticancer Applications

Research indicates that derivatives synthesized from 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine exhibit significant antimicrobial and anticancer activities. These compounds have been shown to effectively inhibit cell wall synthesis in various microbial strains, demonstrating potent antibacterial and antifungal properties. Moreover, they possess cytotoxic potentialities against different cancer cell lines, suggesting their applicability in cancer therapy. This highlights the compound's role in the discovery of new therapeutic agents with antimicrobial and anticancer capabilities (Abd El-Sattar et al., 2021).

Anti-biofilm Activities

Further studies on pyrano[2,3-d]pyrimidine derivatives, closely related to 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, demonstrate their effectiveness as anti-biofilm agents. These compounds have been synthesized through various chemical reactions and evaluated for their antimicrobial activity against both bacterial and fungal strains, including their ability to disrupt biofilm formation. This anti-biofilm activity is crucial for developing treatments against infections caused by biofilm-forming pathogens, providing a promising avenue for research into compounds derived from 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (Suresh et al., 2015).

Safety And Hazards

The safety information available indicates that 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFGVPAIGANNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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